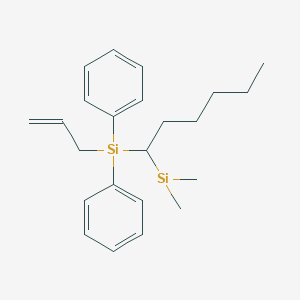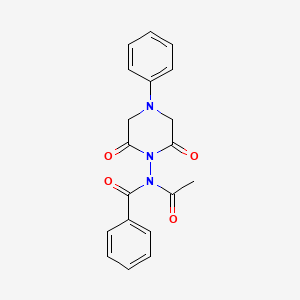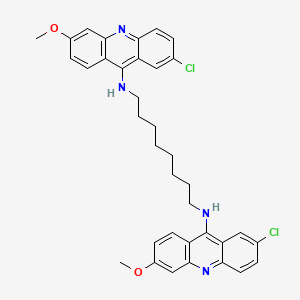
1,8-Octanediamine, N,N'-bis(2-chloro-6-methoxy-9-acridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- is a synthetic compound derived from 1,8-octanediamine and acridine derivatives. It is known for its potential applications in medicinal chemistry, particularly in the development of DNA intercalating agents. The compound’s structure includes two acridine moieties attached to the octanediamine backbone, which allows it to interact with DNA molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- involves the reaction of 1,8-octanediamine with 2-chloro-6-methoxy-9-acridinyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of 1,8-octanediamine involves the catalytic hydrogenation of suberonitrile at temperatures of 150 to 180 °C and a pressure of 50 to 180 bar in the presence of ammonia over heterogeneous cobalt unsupported catalysts . This method ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: The acridine moieties can participate in redox reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chloro groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the acridine moieties, which can alter the compound’s interaction with DNA.
Applications De Recherche Scientifique
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- has several applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through DNA intercalation. The acridine moieties insert between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and associated enzymes involved in replication and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-Hexanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)-
- Bis(3-aminopropyl)amine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)-
- N,N’-bis(3-amino-propyl)piperazine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)-
Uniqueness
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- is unique due to its longer aliphatic chain, which provides greater flexibility and potentially stronger interactions with DNA compared to shorter-chain analogs. This can result in enhanced cytostatic activity and improved efficacy in biological applications .
Propriétés
Numéro CAS |
64955-59-5 |
|---|---|
Formule moléculaire |
C36H36Cl2N4O2 |
Poids moléculaire |
627.6 g/mol |
Nom IUPAC |
N,N'-bis(2-chloro-6-methoxyacridin-9-yl)octane-1,8-diamine |
InChI |
InChI=1S/C36H36Cl2N4O2/c1-43-25-11-13-27-33(21-25)41-31-15-9-23(37)19-29(31)35(27)39-17-7-5-3-4-6-8-18-40-36-28-14-12-26(44-2)22-34(28)42-32-16-10-24(38)20-30(32)36/h9-16,19-22H,3-8,17-18H2,1-2H3,(H,39,41)(H,40,42) |
Clé InChI |
UGXUTRRRMCSNJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C3C=C(C=CC3=N2)Cl)NCCCCCCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


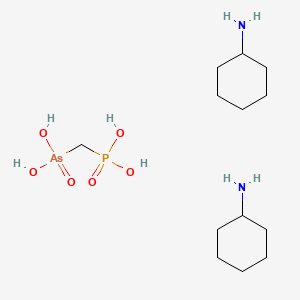


![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)

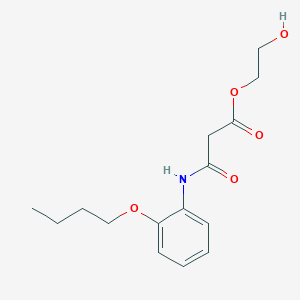
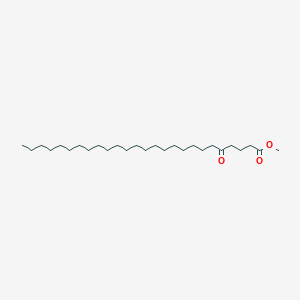
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)

